An In-depth Technical Guide to the Chemical Properties and Structure of 1-Nitro-D-proline
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Nitro-D-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Nitro-D-proline, a derivative of the amino acid D-proline. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Chemical Properties
1-Nitro-D-proline is a nitroamino acid derivative. While extensive experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure, data on its L-enantiomer (1-Nitro-L-proline), and the parent compound, D-proline.
Physical and Chemical Properties
The following table summarizes the known and estimated physicochemical properties of 1-Nitro-D-proline. Data for the L-enantiomer is provided for comparison and is expected to be very similar for the D-enantiomer, with the exception of optical rotation.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₄ | PubChem CID: 198483[1] |
| Molecular Weight | 160.13 g/mol | PubChem CID: 198483[1] |
| IUPAC Name | (2R)-1-nitropyrrolidine-2-carboxylic acid | PubChem CID: 198483 |
| CAS Number | 64693-50-1 | PubChem CID: 198483[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined. For comparison, D-proline melts at 221 °C. | PubChem CID: 8988[2] |
| Boiling Point | Not determined | |
| Solubility | Expected to be soluble in water and polar organic solvents. For comparison, D-proline is soluble in water. | Inferred from the polarity of the molecule. |
| pKa (acidic) | Not experimentally determined. | |
| pKa (basic) | Not experimentally determined. | |
| LogP (computed) | 0.8 | PubChem CID: 21117267 (for L-enantiomer)[3] |
| Optical Rotation | Not specified in available literature. Expected to be opposite in sign to 1-Nitro-L-proline. |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nitro group.
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¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region, and the chemical shifts of the pyrrolidine ring carbons would be affected by the nitro group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-NO₂ group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the carboxylic acid group.
Molecular Structure
1-Nitro-D-proline is the D-enantiomer of 1-nitroproline. The core structure consists of a five-membered pyrrolidine ring. The nitrogen atom at position 1 is substituted with a nitro group (-NO₂), and the carbon atom at position 2, which is a chiral center, is substituted with a carboxylic acid group (-COOH). The "D" designation indicates the stereochemical configuration at the alpha-carbon, with the carboxylic acid group oriented in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.
The presence of the rigid pyrrolidine ring and the stereocenter at C2 are key structural features that will influence its biological activity and interaction with other chiral molecules.
Experimental Protocols
The primary method for the synthesis of 1-Nitro-D-proline reported in the literature is the oxidation of N-nitroso-D-proline.[4]
Synthesis of 1-Nitro-D-proline
Principle: The synthesis involves the oxidation of the nitrosamine functionality of N-nitroso-D-proline to a nitramine using a strong oxidizing agent, peroxytrifluoroacetic acid. Peroxytrifluoroacetic acid is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.
Reactants:
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N-nitroso-D-proline
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Trifluoroacetic anhydride
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Hydrogen peroxide (typically 90%)
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An appropriate organic solvent (e.g., acetonitrile or dichloromethane)
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Buffer solution (e.g., sodium bicarbonate) for workup
Detailed Methodology:
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Preparation of the Oxidizing Agent (Peroxytrifluoroacetic acid):
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In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice-water bath, a solution of hydrogen peroxide in an organic solvent is prepared.
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Trifluoroacetic anhydride is added dropwise to the cooled hydrogen peroxide solution with continuous stirring. The temperature should be maintained below 10 °C during the addition.
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After the addition is complete, the mixture is stirred for a further 15-30 minutes in the cold to ensure the complete formation of peroxytrifluoroacetic acid.
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Oxidation of N-nitroso-D-proline:
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N-nitroso-D-proline is dissolved in a suitable organic solvent in a separate reaction flask, also cooled in an ice-water bath.
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The freshly prepared peroxytrifluoroacetic acid solution is added dropwise to the solution of N-nitroso-D-proline. The reaction is exothermic and the temperature should be carefully controlled.
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After the addition, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature) for a specified period (typically several hours) to ensure the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification:
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Upon completion of the reaction, the excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium sulfite solution, until a negative test with starch-iodide paper is obtained.
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The reaction mixture is then neutralized or made slightly basic by the careful addition of a saturated sodium bicarbonate solution.
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The aqueous layer is separated and washed with an organic solvent (e.g., ether) to remove any unreacted starting material and byproducts.
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The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).
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The product, 1-Nitro-D-proline, is then extracted from the acidified aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
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The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
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Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-Nitro-D-proline.
Caption: Synthesis and purification workflow for 1-Nitro-D-proline.
Logical Relationship of Key Chemical Entities
The following diagram illustrates the relationship between the starting material, intermediate, and final product in the synthesis of 1-Nitro-D-proline.
Caption: Key chemical transformations in 1-Nitro-D-proline synthesis.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on published literature and should be carried out by qualified professionals in a properly equipped laboratory, adhering to all necessary safety precautions. The physicochemical and spectral data are based on computations and data from related compounds where experimental values are not available and should be confirmed by experimental analysis.
References
- 1. 1-Nitroproline | C5H8N2O4 | CID 198483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Nitro-L-proline | C5H8N2O4 | CID 21117267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
